molecular formula C11H10O4 B11936427 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde CAS No. 484-28-6

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde

Katalognummer: B11936427
CAS-Nummer: 484-28-6
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: UMACQLRXHVIXHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the benzodioxole family This compound is characterized by its unique structure, which includes a methoxy group, an ethenyl group, and a carbaldehyde group attached to a benzodioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzodioxole derivative.

    Methoxylation: Introduction of the methoxy group at the 4-position of the benzodioxole ring.

    Formylation: Introduction of the carbaldehyde group at the 5-position.

    Ethenylation: Introduction of the ethenyl group at the 6-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy and ethenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carboxylic acid.

    Reduction: Formation of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-methanol.

    Substitution: Formation of various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the ethenyl group.

    4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the ethenyl group and has different substitution patterns.

Uniqueness

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of the ethenyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

484-28-6

Molekularformel

C11H10O4

Molekulargewicht

206.19 g/mol

IUPAC-Name

6-ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C11H10O4/c1-3-7-4-9-11(15-6-14-9)10(13-2)8(7)5-12/h3-5H,1,6H2,2H3

InChI-Schlüssel

UMACQLRXHVIXHQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC2=C1OCO2)C=C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.